Kevlar 29, monomer-based

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kevlar 29 is a high-strength synthetic fiber belonging to the aromatic polyamide family, commonly known as aramids. It was developed by DuPont in the 1960s and is renowned for its exceptional tensile strength, thermal stability, and resistance to chemical degradation. Kevlar 29 is widely used in various applications, including bulletproof vests, helmets, and composite armor reinforcement .

準備方法

Synthetic Routes and Reaction Conditions

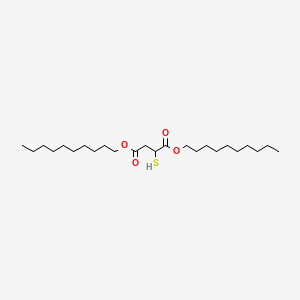

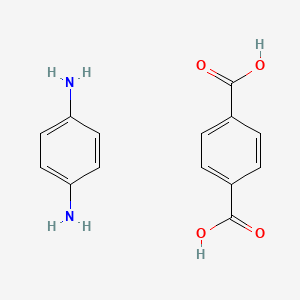

Kevlar 29 is synthesized through a polycondensation reaction between terephthaloyl chloride and p-phenylenediamine. The reaction typically occurs in a solvent such as hexamethylphosphoramide (HMPA) or dimethylacetamide (DMAc) under an inert atmosphere. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high molecular weight polymer formation .

Industrial Production Methods

In industrial settings, Kevlar 29 is produced using a continuous polymerization process. The monomers are fed into a reactor, where they undergo polycondensation. The resulting polymer solution is then extruded through a spinneret to form fibers. These fibers are subsequently drawn to align the polymer chains, enhancing their mechanical properties. The fibers are then heat-treated to further improve their strength and stability .

化学反応の分析

Types of Reactions

Kevlar 29 undergoes various chemical reactions, including:

Oxidation: Kevlar 29 is relatively resistant to oxidation due to its aromatic structure. under extreme conditions, it can undergo oxidative degradation.

Reduction: Kevlar 29 is generally stable under reducing conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid can be used under controlled conditions.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce functional groups at the amide linkages.

Major Products Formed

Oxidation: Oxidative degradation products include smaller aromatic compounds and amides.

Substitution: Functionalized Kevlar derivatives with modified mechanical and chemical properties.

科学的研究の応用

Kevlar 29 has a wide range of scientific research applications:

Chemistry: Used as a reinforcement material in composite structures due to its high strength and chemical resistance.

Biology: Employed in the development of biocompatible materials for medical implants and prosthetics.

Medicine: Utilized in the fabrication of surgical gloves and other protective gear.

Industry: Widely used in the automotive, aerospace, and defense industries for manufacturing high-performance components

作用機序

The exceptional properties of Kevlar 29 are attributed to its molecular structure. The polymer chains are highly oriented and hydrogen-bonded, providing significant tensile strength and thermal stability. The aromatic rings in the polymer backbone contribute to its chemical resistance and rigidity. The hydrogen bonding between the amide groups enhances the overall mechanical properties, making Kevlar 29 an ideal material for demanding applications .

類似化合物との比較

Similar Compounds

Kevlar 49: Higher tensile strength and modulus compared to Kevlar 29, used in aerospace and marine applications.

Nomex: Another aramid fiber with excellent thermal stability, used in fire-resistant clothing and insulation.

Twaron: Similar to Kevlar, used in ballistic protection and industrial applications

Uniqueness of Kevlar 29

Kevlar 29 is unique due to its balance of high tensile strength, chemical resistance, and thermal stability. While other aramid fibers like Kevlar 49 and Nomex have specific advantages, Kevlar 29 offers a versatile combination of properties suitable for a wide range of applications .

特性

CAS番号 |

25035-37-4 |

|---|---|

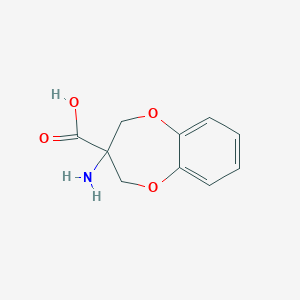

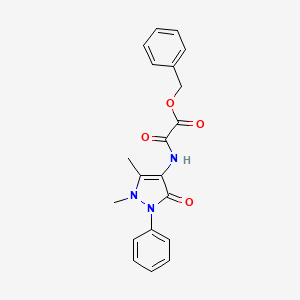

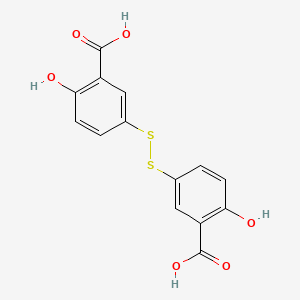

分子式 |

C14H14N2O4 |

分子量 |

274.27 g/mol |

IUPAC名 |

benzene-1,4-diamine;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C6H8N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-1-2-6(8)4-3-5/h1-4H,(H,9,10)(H,11,12);1-4H,7-8H2 |

InChIキー |

STTCDNLESVYWPH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC(=CC=C1N)N |

関連するCAS |

25035-37-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)

![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)